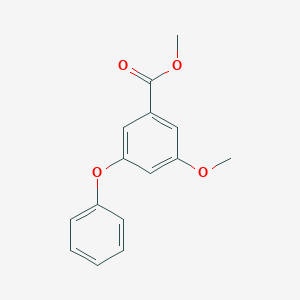
6-Methylhept-5-en-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylhept-5-en-2-yn-1-ol is an organic compound with the molecular formula C8H12O. It is characterized by a unique structure that includes both an alkyne and an alkene functional group, making it a versatile molecule in organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Alkyne Addition Reaction: : One common method to synthesize 6-Methylhept-5-en-2-yn-1-ol involves the addition of an alkyne to an aldehyde. For example, the reaction between 3-methyl-1-butyne and propargyl aldehyde under basic conditions can yield the desired product.
-
Grignard Reaction: : Another method involves the use of a Grignard reagent. The reaction of 3-methyl-1-butyne with ethylmagnesium bromide followed by the addition of formaldehyde can produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and specific reaction conditions are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : 6-Methylhept-5-en-2-yn-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : This compound can be reduced to form alkanes or alkenes. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for such reductions.
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, LiAlH4
Substitution: SOCl2, PBr3
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
6-Methylhept-5-en-2-yn-1-ol has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
-
Biology: : This compound can be used in the study of enzyme mechanisms and metabolic pathways involving alkyne and alkene groups.
-
Medicine: : It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
-
Industry: : this compound is used in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism by which 6-Methylhept-5-en-2-yn-1-ol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s alkyne and alkene groups are targeted by oxidizing agents, leading to the formation of ketones or carboxylic acids. In reduction reactions, the compound’s double and triple bonds are hydrogenated to form alkanes or alkenes.
Comparación Con Compuestos Similares
6-Methylhept-5-en-2-yn-1-ol can be compared with other similar compounds such as:
Hept-5-en-2-yn-1-ol: Lacks the methyl group at the 6th position, making it less sterically hindered.
6-Methylhept-5-en-2-ol: Contains an alkene but lacks the alkyne group, resulting in different reactivity.
6-Methylhept-2-yn-1-ol: The position of the alkyne group is different, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of both an alkyne and an alkene group, providing a versatile platform for various chemical transformations.
Propiedades
Número CAS |
119614-32-3 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
6-methylhept-5-en-2-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-8(2)6-4-3-5-7-9/h6,9H,4,7H2,1-2H3 |
Clave InChI |
GNZOJJLKDCEDKY-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC#CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


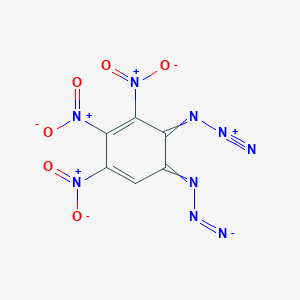

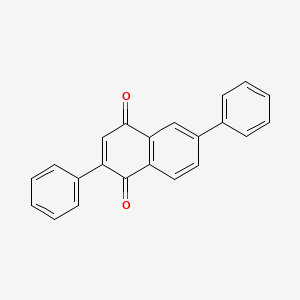
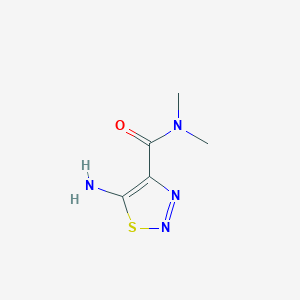
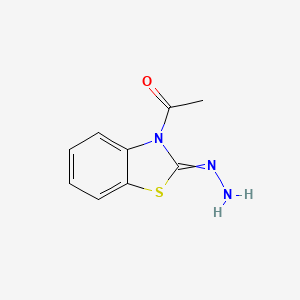
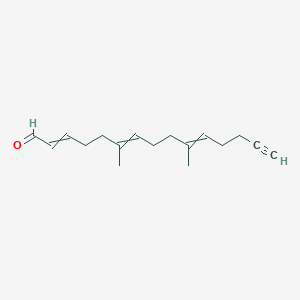
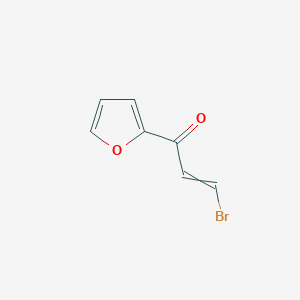
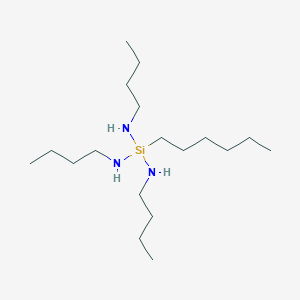
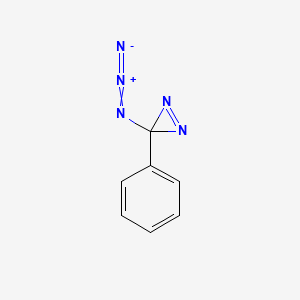
![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)
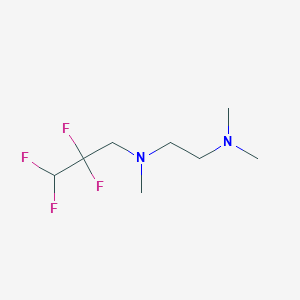
![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
